molecular formula C11H10O4 B100828 p-Methacryloyloxybenzoic acid CAS No. 15721-10-5

p-Methacryloyloxybenzoic acid

Cat. No.: B100828
CAS No.: 15721-10-5
M. Wt: 206.19 g/mol
InChI Key: DNCFPDURLPJGKX-UHFFFAOYSA-N
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Description

p-Methacryloyloxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methacryloyloxy group. This compound is of significant interest in polymer chemistry due to its ability to undergo polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methacryloyloxybenzoic acid typically involves the esterification of p-hydroxybenzoic acid with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mesomorphic solvents, such as p-n-heptyloxybenzoic acid, can aid in the polymerization of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Methacryloyloxybenzoic acid primarily undergoes polymerization reactions. It can also participate in esterification and transesterification reactions.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.

    Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

    Transesterification: Involves the exchange of ester groups between molecules, often catalyzed by bases or acids.

Major Products:

    Esterification and Transesterification: Produces various esters depending on the reactants used.

Scientific Research Applications

p-Methacryloyloxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for p-Methacryloyloxybenzoic acid involves its polymerization. The methacryloyloxy group undergoes free radical polymerization, forming long polymer chains. This process is facilitated by the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The resulting polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .

Comparison with Similar Compounds

Uniqueness: p-Methacryloyloxybenzoic acid is unique due to its ability to combine the properties of both methacrylic acid and benzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and form polymers with distinct characteristics.

Properties

IUPAC Name

4-(2-methylprop-2-enoyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCFPDURLPJGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166228
Record name p-Methacryloyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-10-5
Record name p-Methacryloyloxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methacryloyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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